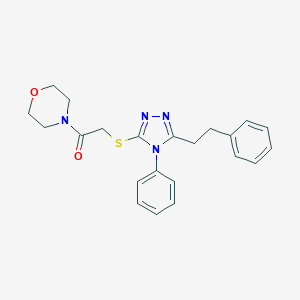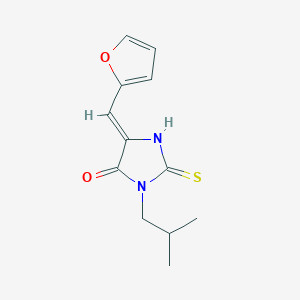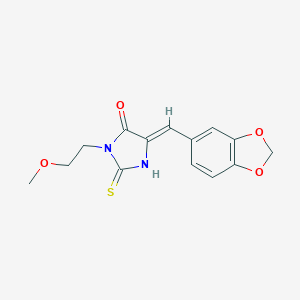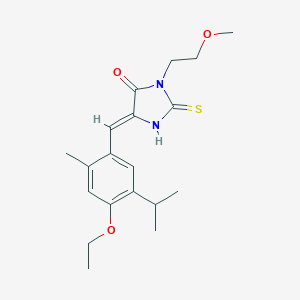![molecular formula C19H20ClN3O3 B305709 3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione, commonly known as CCMI, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CCMI is a heterocyclic compound that belongs to the imidazolidinedione family. It has a molecular formula of C19H22ClN3O3 and a molecular weight of 383.85 g/mol.
Mechanism of Action
The mechanism of action of CCMI is not yet fully understood. However, it has been suggested that CCMI exerts its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. CCMI has also been shown to induce apoptosis, which is a programmed cell death process that plays a critical role in the regulation of cell growth and development.
Biochemical and Physiological Effects:
CCMI has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CCMI can induce cell cycle arrest and apoptosis in cancer cells. CCMI has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which plays a crucial role in tumor growth and metastasis. Additionally, CCMI has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCMI is its potent antitumor activity against a variety of cancer cell lines. CCMI has also been shown to possess antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the main limitations of CCMI is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on CCMI. One potential direction is the development of new analogs of CCMI with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of CCMI, which may lead to the development of new antitumor agents. Additionally, the potential applications of CCMI in material science, such as the development of new polymers and coatings, should also be explored.
Synthesis Methods
The synthesis of CCMI involves the condensation of 4-chlorobenzaldehyde with 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with urea in the presence of acetic anhydride, which leads to the formation of CCMI.
Scientific Research Applications
CCMI has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CCMI has been found to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. CCMI has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
Product Name |
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione |
|---|---|
Molecular Formula |
C19H20ClN3O3 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-10-14(13(2)22(12)8-9-26-3)11-17-18(24)23(19(25)21-17)16-6-4-15(20)5-7-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,25)/b17-11+ |
InChI Key |
KVAXACMZGUTIIU-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305628.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305629.png)
![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)

![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)


